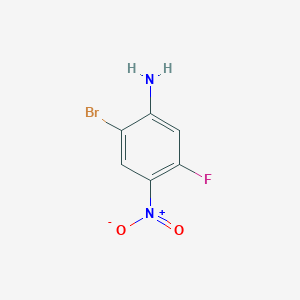

2-Bromo-5-fluoro-4-nitroaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUOURYTVRBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726890 | |

| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952664-69-6 | |

| Record name | 2-Bromo-5-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance and Research Landscape of 2 Bromo 5 Fluoro 4 Nitroaniline

Role as a Key Intermediate in Contemporary Organic Synthesis

2-Bromo-5-fluoro-4-nitroaniline serves as a pivotal intermediate in the synthesis of more complex organic molecules. Its value is particularly pronounced in the creation of active pharmaceutical ingredients (APIs). The distinct functional groups attached to its benzene (B151609) ring allow for a variety of subsequent chemical modifications.

A significant application of this compound is in the synthesis of Tezacaftor, a drug used for treating cystic fibrosis. google.com The specific arrangement of the bromo, fluoro, and nitro groups makes it an ideal precursor for constructing the intricate molecular framework of such therapeutic agents. google.com The synthesis of this compound itself has been the subject of optimization to enhance yield and purity, underscoring its importance. One method involves the nitration of 2-bromo-5-fluoroaniline (B94856). google.com An alternative, multi-step industrial process includes iron-mediated reduction, acetylation, nitration with fuming nitric acid, and subsequent hydrolysis to achieve a purity of over 98%. google.com

The reactivity of the functional groups is key to its role as an intermediate. For instance, the nitro group can be reduced to form other reactive intermediates, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound's interaction with other molecules.

Strategic Importance in Advanced Chemical and Pharmaceutical Research

The strategic importance of this compound in advanced chemical and pharmaceutical research is tied to its utility in developing novel compounds with potential biological activity. myskinrecipes.com Researchers utilize this intermediate to explore new chemical space and create libraries of compounds for screening in drug discovery programs.

Its application extends to the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The presence of the bromo and fluoro substituents can enhance the pharmacological properties of the final products, such as metabolic stability and binding affinity to biological targets.

The development of efficient synthetic routes to this compound highlights its value in the scale-up production of pharmaceuticals. google.com The ability to produce this key intermediate with high purity and yield is a critical factor in the economic viability of manufacturing certain drugs.

Broader Context of Substituted Anilines in Synthetic Chemistry

Substituted anilines, the class of compounds to which this compound belongs, are fundamental building blocks in organic synthesis. wisdomlib.org They are precursors for a vast array of molecules, including dyes, agrochemicals, and polymers. wisdomlib.org The nature and position of the substituents on the aniline (B41778) ring dictate the chemical properties and reactivity of the molecule. chemistrysteps.com

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho-, para-directing group. libretexts.org This high reactivity can sometimes be a challenge, leading to over-substitution. libretexts.org To control the reactivity and achieve specific substitution patterns, the amino group is often modified, for example, through acetylation. libretexts.org This strategy allows for more controlled reactions, such as nitration, to yield specific isomers. libretexts.org

The synthesis of meta-substituted anilines, in particular, has been a challenge due to the ortho- and para-directing nature of the amino group. rsc.orgtohoku.ac.jp Researchers have developed novel methods, including transition metal-catalyzed reactions, to achieve this less common substitution pattern. tohoku.ac.jp The ability to synthesize a wide variety of substituted anilines, including those with less common substitution patterns, is crucial for accessing diverse chemical structures for various applications in medicinal chemistry and materials science. rsc.org

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Nitroaniline

Multistep Synthetic Routes and Design Principles

The synthesis of 2-bromo-5-fluoro-4-nitroaniline is typically achieved through a multistep pathway, primarily starting from 2-bromo-5-fluoroaniline (B94856). The strategic design of the synthetic route is crucial to ensure the correct placement of the nitro group at the C4 position, ortho to the bromine atom and para to the amino group, while avoiding unwanted side reactions.

Two primary routes have been established for the synthesis of this compound from 2-bromo-5-fluoroaniline. The first approach involves the direct nitration of the starting material. The second, more controlled method, employs a protection-deprotection strategy for the amino group to enhance selectivity and yield. google.com

A significant precursor, 2-bromo-5-fluoroaniline, can itself be synthesized through various methods. One common industrial route starts from 4-fluoroaniline (B128567), which undergoes a sequence of reactions including acylation, nitration, bromination, and finally, reduction of the nitro group to yield the desired aniline (B41778). google.com Another approach involves the reduction of 1-bromo-4-fluoro-2-nitrobenzene using reagents like iron powder in an acetic acid/ethanol mixture. chemicalbook.com

Nitration Strategies for Aromatic Systems

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents—the amino, bromo, and fluoro groups—play a pivotal role in determining the position of nitration. The amino group is a powerful ortho-, para-director and an activating group. However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form an anilinium ion (-NH3+). This protonated group is a meta-director and a deactivating group. stackexchange.comtestbook.com This can lead to the formation of undesired meta-nitro isomers and can also result in oxidative side reactions, leading to the formation of tarry by-products. stackexchange.comkhanacademy.org

To circumvent these issues, a common strategy involves the protection of the amino group, which is discussed in the following section. When direct nitration of 2-bromo-5-fluoroaniline is performed, a mixture of nitric acid and sulfuric acid is typically used. google.com The reaction temperature is a critical parameter to control the reaction and minimize side products.

Amino Group Protection and Deprotection Protocols

To ensure the regioselective nitration at the desired C4 position and to prevent oxidation of the aniline, the amino group is often temporarily protected. organic-chemistry.org Acylation of the amino group to form an amide is a widely used protection strategy. libretexts.org The most common acylating agents are acetic anhydride or acetyl chloride, which convert the amino group into an acetamido group (-NHCOCH3). google.comorganic-chemistry.org

The acetamido group is still an ortho-, para-director but is less activating than the free amino group. This moderation of the activating effect helps to prevent polysubstitution and oxidation during nitration. khanacademy.org The synthesis of this compound via this protected intermediate involves the following steps:

Protection: 2-bromo-5-fluoroaniline is reacted with an amino protecting reagent, such as acetic anhydride, to form N-(2-bromo-5-fluorophenyl)acetamide. google.com

Nitration: The protected compound is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to yield N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide. google.com

Deprotection: The final step is the removal of the acetyl protecting group through hydrolysis, usually under acidic or basic conditions, to afford the target compound, this compound. google.com Acidic hydrolysis is commonly performed using dilute hydrochloric acid or sulfuric acid. google.com

This protection-deprotection sequence generally leads to higher yields and purity of the final product compared to direct nitration. google.com

| Step | Reagents and Conditions | Intermediate/Product |

| Protection | 2-bromo-5-fluoroaniline, Acetic Anhydride | N-(2-bromo-5-fluorophenyl)acetamide |

| Nitration | N-(2-bromo-5-fluorophenyl)acetamide, HNO₃, H₂SO₄ | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide |

| Deprotection | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide, Dilute HCl, Heat | This compound |

Selective Halogenation Procedures (Bromination and Fluorination)

The synthesis of the starting material, 2-bromo-5-fluoroaniline, often involves selective halogenation steps. For instance, a synthetic route starting from 4-fluoroaniline demonstrates a strategic introduction of the bromine atom. google.com In this multi-step process, 4-fluoroaniline is first protected as 4-fluoroacetanilide. This is followed by nitration to introduce a nitro group. The acetamido group is then replaced by bromine in a subsequent step, followed by the reduction of the nitro group to yield 2-bromo-5-fluoroaniline. google.com

The selective introduction of bromine onto an aromatic ring can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. organic-chemistry.org The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity, which is influenced by the electronic and steric effects of the substituents already present on the aromatic ring. The fluorination of aromatic compounds often requires specialized reagents, such as Selectfluor, for electrophilic fluorination. acs.orgrsc.org However, in the context of synthesizing this compound, the fluorine atom is typically incorporated in the starting material, such as 4-fluoroaniline.

Optimization of Reaction Conditions for Enhanced Efficiency and Purity

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential for both laboratory-scale synthesis and industrial production.

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the rate and selectivity of the nitration reaction. In the case of nitrating protected anilines, concentrated sulfuric acid is often used as both a solvent and a catalyst. google.com It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric acid. khanacademy.org The high polarity of sulfuric acid can also influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics.

The use of co-solvents can sometimes be employed to modify the reaction medium. For instance, in the synthesis of the precursor 2-bromo-5-fluoroaniline, solvents like toluene, methanol, ethanol, or dichloromethane may be used during the acylation step. google.com The choice of solvent can affect the reaction rate and the ease of product isolation.

Temperature and Pressure Control in Industrial and Laboratory Scale Synthesis

Temperature is a critical parameter that must be carefully controlled throughout the synthesis, particularly during the nitration step, which is highly exothermic. google.com Poor temperature control can lead to an increased rate of side reactions, including dinitration and oxidation, which reduces the yield and purity of the desired product. beilstein-journals.org

For the nitration of 2-bromo-5-fluoroaniline or its protected form, the reaction is typically carried out at low temperatures, often in the range of -20°C to 40°C, with a more preferred range being -10°C to 10°C. google.com On an industrial scale, efficient heat exchange systems are necessary to manage the heat generated during the reaction and maintain a stable temperature. google.com

Pressure is generally not a critical parameter for the liquid-phase reactions involved in this synthesis and is typically carried out at atmospheric pressure. However, in certain related processes, such as catalytic hydrogenation for the reduction of a nitro group, pressure control becomes important. chemicalbook.com

| Reaction Step | Parameter | Optimized Range/Condition | Rationale |

| Amino Protection | Temperature | -5°C to 10°C | To control the rate of the acylation reaction and minimize side products. google.com |

| Nitration | Temperature | -10°C to 10°C | To control the highly exothermic reaction, prevent over-nitration and oxidative degradation. google.com |

| Deprotection (Hydrolysis) | Temperature | Elevated temperatures (e.g., 100 °C) | To drive the hydrolysis reaction to completion. google.com |

Catalytic Approaches for Targeted Transformations

Catalytic methods are fundamental in the synthesis and functionalization of substituted anilines, offering pathways to complex molecules with high efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively detailed, the transformations of the functional groups present in the molecule and its precursors are well-established in catalytic chemistry.

A primary catalytic transformation for molecules in this class is the reduction of the nitro group to an amine. This is a key step in the synthesis of many anilines from their corresponding nitroaromatic precursors. Common and effective methods include catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.com However, this method can sometimes lead to the unintended removal of halogen substituents from the aromatic ring. youtube.com To avoid such side reactions, alternative and milder catalytic systems are employed. These include the use of metallic iron in the presence of a weak acid like acetic acid, or stannous chloride (SnCl₂) in an alcohol solvent. youtube.com In these reactions, the metal (iron or tin) is oxidized while the nitro group is reduced. youtube.com

Beyond nitro group reduction, the aniline moiety is a versatile handle for further molecular elaboration through catalysis. Palladium-catalyzed coupling reactions, for instance, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. mdpi.com Substituted 2-bromoanilines can be utilized in palladium-catalyzed carbonylative transformations to construct quinazolin-4(3H)-one skeletons, a common motif in medicinal chemistry. mdpi.com Similarly, copper-catalyzed reactions can be used for the synthesis of substituted quinolines from anilines and aldehydes through an aerobic oxidative process, showcasing the use of a cost-effective catalyst and a green oxidant (air). organic-chemistry.org

| Catalytic Transformation | Catalyst System | Substrate Class | Product Class | Reference |

| Nitro Group Reduction | H₂ / Pd/C | Nitroarenes | Anilines | youtube.com |

| Nitro Group Reduction | Fe / Acetic Acid | Nitroarenes | Anilines | youtube.com |

| Nitro Group Reduction | SnCl₂ / Ethanol | Nitroarenes | Anilines | youtube.com |

| Carbonylative Cyclization | Pd(OAc)₂ / BuPAd₂ | 2-Bromoanilines | Quinazolinones | mdpi.com |

| Aerobic Cyclization | CuBr | Anilines, Aldehydes | Quinolines | organic-chemistry.org |

| N-Formylation | Cp₂TiCl₂ | Nitroarenes, Anilines | N-formyl anilines | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process safety. This involves the careful selection of reagents, solvents, and reaction conditions to enhance efficiency and reduce waste.

A key aspect of green synthesis is the replacement of hazardous reagents and solvents. For instance, some traditional routes for related compounds have utilized highly toxic materials like sodium azide. google.com Modern industrial processes for this compound have been specifically designed to avoid such substances, thereby reducing risks and improving safety. google.com The use of organic solvents, which contribute significantly to chemical waste, is another major concern. An exemplary green process has been developed for the synthesis of 2,6-dibromo-4-nitroaniline, a structurally similar compound, using a bromide–bromate salt mixture in an aqueous acidic medium. semanticscholar.org This method proceeds at ambient temperatures, eliminates the need for organic solvents, and allows the aqueous filtrate to be recycled multiple times without a significant loss in product yield or purity. semanticscholar.org

Further aligning with green chemistry, some synthetic approaches utilize air as the ultimate oxidant, which is an abundant and non-polluting choice. organic-chemistry.org The development of solvent-free and catalyst-free reactions represents an ideal scenario, where amination of chloronicotinic acid to form 2-anilino nicotinic acids has been achieved under these conditions, offering high yields in short reaction times. nih.gov Such methodologies drastically reduce waste and energy consumption.

Step economy is another core principle of green chemistry. Direct reductive N-formylation of nitroarenes using CO₂ as a C1 source can bypass the separate step of aniline formation and isolation, which simplifies the process, reduces energy consumption, and minimizes waste. acs.org Nitroarenes are often more stable and cost-effective than the corresponding anilines, making them preferable starting materials for large-scale applications. acs.org The pursuit of environmentally friendly syntheses also extends to the use of reusable solid catalysts, such as Nafion, which can mediate reactions like the Friedländer quinoline synthesis under microwave irradiation, an energy-efficient heating method. organic-chemistry.org

| Green Chemistry Principle | Application in Halonitroaniline Synthesis | Benefit | Reference |

| Atom Economy | Direct conversion of nitroarenes to functionalized products. | Reduces intermediate steps and waste. | acs.org |

| Safer Solvents & Reagents | Use of aqueous medium instead of organic solvents; avoiding reagents like sodium azide. | Reduced toxicity and environmental pollution. | google.comsemanticscholar.org |

| Use of Renewable Feedstocks | Employing CO₂ as a C1 source for N-formylation. | Utilizes a renewable resource. | acs.org |

| Catalysis | Use of recyclable solid acids (Nafion) or earth-abundant metals (iron, copper). | Reduces waste and reliance on precious metals. | youtube.comorganic-chemistry.orgorganic-chemistry.org |

| Waste Prevention | Recycling of aqueous filtrate after reaction. | Minimizes effluent and improves resource efficiency. | semanticscholar.org |

Comparative Analysis of Synthetic Pathways to Substituted Halonitroanilines

Several synthetic pathways have been developed for this compound, each with distinct advantages and disadvantages regarding yield, purity, cost of starting materials, and suitability for industrial-scale production. A comparative analysis of these routes provides insight into the strategic considerations for synthesizing substituted halonitroanilines.

Route 1: Direct Nitration of 2-Bromo-5-fluoroaniline This is a straightforward approach where 2-bromo-5-fluoroaniline is directly nitrated. The reaction typically employs a nitrating reagent, such as nitric acid, often in the presence of a strong acid like sulfuric acid, at controlled low temperatures (-10°C to 10°C). google.com While direct, this method can sometimes face challenges with regioselectivity, potentially leading to the formation of undesired isomers and complicating purification.

Route 2: Amino Group Protection Strategy To enhance regioselectivity and product purity, a multi-step strategy involving the protection of the highly activating amino group is employed. The synthesis begins by reacting 2-bromo-5-fluoroaniline with an amino-protecting reagent (e.g., acetic anhydride) to form an amide. google.comgoogle.com This protected intermediate is then subjected to nitration. The less activating amide group directs the incoming nitro group with greater precision. The final step involves the removal of the protecting group, typically via hydrolysis, to yield the desired this compound with high purity (e.g., 99.7%) and excellent yield (e.g., 96.2% in the deprotection step). google.com

Route 3: Bromination of 3-Fluoro-4-nitroaniline (B181641) An alternative pathway starts with 3-fluoro-4-nitroaniline, which undergoes bromination using a reagent like N-bromosuccinimide (NBS) in an organic solvent. google.com However, this route has been noted to have significant drawbacks, including the high cost and limited availability of the starting material. Furthermore, the reported yield is only around 50%, and the formation of impurities from bromination at other positions on the benzene (B151609) ring can complicate the purification of subsequent products, making it less favorable for industrial applications. google.com

Route 4: Industrial Process from 4-Fluoroaniline A multi-step industrial process has been developed that starts from the readily available and less expensive 4-fluoroaniline. google.com The sequence involves:

Acylation of 4-fluoroaniline with acetic anhydride.

Nitration of the resulting 4-fluoroacetanilide.

Replacement of the acetamido group with bromine.

Reduction of the nitro group to yield 2-bromo-5-fluoroaniline, which is then carried forward. A related industrial method to obtain the final product involves acylation, nitration, and hydrolysis steps, achieving a purity of over 98% while specifically avoiding toxic intermediates. google.com

The following table provides a comparative overview of these synthetic pathways.

| Parameter | Route 1: Direct Nitration | Route 2: Protection Strategy | Route 3: Bromination | Route 4: Industrial Process |

| Starting Material | 2-Bromo-5-fluoroaniline | 2-Bromo-5-fluoroaniline | 3-Fluoro-4-nitroaniline | 4-Fluoroaniline |

| Key Steps | Single nitration step | Protection, Nitration, Deprotection | Single bromination step | Acylation, Nitration, Bromination, etc. |

| Yield | Moderate to High | High | Low (~50%) google.com | High |

| Purity | Variable, potential for isomers | Very High (>99%) google.com | Moderate, purification challenges google.com | High (>98%) google.com |

| Advantages | Fewer steps | High purity and regioselectivity | Fewer steps | Low-cost starting material, high purity, avoids toxic reagents google.com |

| Disadvantages | Potential regioselectivity issues | More synthetic steps | Expensive starting material, low yield, impurities google.com | More synthetic steps |

| Reference | google.com | google.comgoogle.com | google.com | google.comgoogle.com |

Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Nitroaniline Reactivity

Nucleophilic Aromatic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, where a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost during this stage. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. mdpi.com

The feasibility and rate of SNAr reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. For 2-Bromo-5-fluoro-4-nitroaniline, the reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned para to the bromine atom and ortho to the fluorine atom. wikipedia.orglibretexts.org

Electronic Effects: The nitro group is a powerful activating group for SNAr reactions because it stabilizes the negatively charged Meisenheimer intermediate through resonance delocalization. libretexts.org The negative charge from the incoming nucleophile can be delocalized onto the oxygen atoms of the nitro group, which is a more favorable location than the ring carbons. libretexts.org The fluorine atom also contributes to the activation of the ring towards nucleophilic attack through its strong inductive electron-withdrawing effect. Conversely, the amino group (-NH₂) is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group overcomes this.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. capes.gov.brrsc.org In this compound, the bromine atom is ortho to the amino group. The steric bulk of the bromine atom and the adjacent amino group can influence the accessibility of the C-Br bond to nucleophilic attack. The relative reactivity of the bromine and fluorine atoms as leaving groups depends on a balance between the C-X bond strength (C-F > C-Br) and the ability of the halogen to stabilize the negative charge in the transition state. In many cases of SNAr, fluoride (B91410) is a better leaving group than bromide because its high electronegativity makes the carbon it is attached to more electrophilic. mdpi.com However, the specific reaction conditions and the nature of the nucleophile ultimately determine which halogen is substituted. researchgate.net

The kinetics of SNAr reactions are typically second order, depending on the concentration of both the aromatic substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the loss of aromaticity. mdpi.com

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex libretexts.org |

| Activating Group | Nitro group (-NO₂) at C4 (strong resonance and inductive effect) libretexts.org |

| Deactivating Group | Amino group (-NH₂) at C1 (strong resonance donating effect) |

| Leaving Groups | Bromine at C2, Fluorine at C5 |

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation of this compound, yielding 2-bromo-5-fluoro-1,4-benzenediamine. This reaction is critical for introducing a new primary amine functionality, which can be used for subsequent synthetic modifications.

Catalytic hydrogenation is a common and efficient method for reducing nitro groups. This process involves the use of hydrogen gas (H₂) and a metal catalyst.

Mechanism: The reaction occurs on the surface of the catalyst. The aromatic nitro compound is adsorbed onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The reduction proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amine product is formed.

Catalysts and Conditions: Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is often carried out in a solvent like methanol. google.com For instance, the hydrogenation of the related compound 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline (B94856) is performed using a W-4 type Raney nickel catalyst under hydrogen pressure (0.8–1.2 MPa) at a temperature of 40–50 °C. google.com

Catalyst Deactivation: A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is catalyst deactivation and dehalogenation (loss of the halogen substituent). The halogen atoms, particularly bromine, can poison the catalyst. To mitigate this, inhibitors are sometimes added. In the preparation of 2-bromo-5-fluoroaniline, a "bromine inhibitor" such as thanomin, hexahydroaniline, or morpholine (B109124) is used to prevent the loss of the bromine atom during hydrogenation. google.com

Besides catalytic hydrogenation, the nitro group can be reduced using various metal-based reducing agents in acidic or neutral conditions.

Iron in Acidic Media: A widely used industrial method involves the reduction with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. A patented method for producing this compound involves an initial reduction step using iron powder and ammonium (B1175870) chloride under reflux conditions, followed by pH adjustment. google.com This method is often preferred for its cost-effectiveness and environmental friendliness compared to some catalytic systems.

Tin Chloride: Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is another classic reagent for the reduction of aromatic nitro groups.

The table below summarizes common reduction methods.

| Method | Reducing Agent(s) | Catalyst/Conditions | Product |

| Catalytic Hydrogenation | Hydrogen gas (H₂) | Pd/C or Raney Nickel google.com | 2-Bromo-5-fluoro-1,4-benzenediamine |

| Metal-Mediated | Iron powder (Fe) | Ammonium chloride, reflux google.com | Corresponding diamine |

| Chemical Reduction | Tin(II) chloride (SnCl₂) | Concentrated HCl | Corresponding diamine |

Oxidation Reactions of the Aniline (B41778) Moiety

The primary amino group of the aniline moiety in this compound can undergo oxidation. Such reactions are less common for this specific substrate compared to reduction or substitution but are mechanistically possible. The oxidation can lead to the formation of nitroso or even nitro derivatives, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for such transformations. However, the presence of multiple functional groups that are also susceptible to oxidation makes achieving selective oxidation of the amino group challenging.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The reactivity of this compound is governed by the intricate interplay of its four distinct substituents on the aniline ring. The amino, bromo, fluoro, and nitro groups each exert unique electronic and steric effects, which dictate the regioselectivity and chemoselectivity of its reactions. In complex reaction systems, understanding these directing effects is paramount for predicting and controlling the formation of desired products.

The inherent directing abilities of the substituents play a crucial role in the outcomes of various transformations. The amino group, a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. Conversely, the nitro group is a powerful deactivating group, directing incoming electrophiles to the meta position. The bromine and fluorine atoms, while deactivating the ring towards electrophilic attack, are ortho-para directors. This complex substitution pattern makes the selective functionalization of the aromatic core a challenging synthetic problem.

A significant aspect of the reactivity of this compound is its behavior in nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group para to the fluorine and ortho to the bromine significantly activates the ring for nucleophilic attack. In such reactions, the fluorine atom is generally a more facile leaving group than bromine. This preferential substitution is a key feature of its chemoselectivity.

Furthermore, the different functional groups on the molecule allow for a range of selective transformations. The nitro group can be selectively reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the amino group can be acylated or otherwise modified. The specific reaction conditions employed can be tuned to favor one transformation over another, highlighting the compound's versatile chemoselectivity.

Research Findings on Selective Transformations

Detailed studies have elucidated the regioselective and chemoselective behavior of this compound in various reaction contexts. For instance, in the synthesis of complex heterocyclic structures, the selective substitution of the fluorine atom is a commonly exploited strategy.

| Reactant | Reagent(s) | Reaction Type | Major Product | Selectivity |

|---|---|---|---|---|

| This compound | Nucleophile (e.g., alcohol, amine) | Nucleophilic Aromatic Substitution | 2-Bromo-5-(nucleophil)-4-nitroaniline | Regioselective substitution of the fluorine atom. |

| This compound | Reducing agent (e.g., SnCl2, H2/Pd) | Reduction | 2-Bromo-5-fluoro-1,4-diaminobenzene | Chemoselective reduction of the nitro group. |

| This compound | Boronic acid, Pd catalyst | Suzuki Coupling | 5-Fluoro-4-nitro-2-(aryl)aniline | Chemoselective coupling at the bromine position. |

The synthesis of this compound itself presents a regioselectivity challenge. The nitration of 2-bromo-5-fluoroaniline can lead to different isomers. To achieve high yields of the desired product, methods involving the protection of the amino group have been developed to control the position of nitration. For example, a patented method describes the acetylation of the amino group in 2-bromo-5-fluoroaniline, followed by nitration and subsequent deprotection to yield this compound with high purity. google.com This underscores the importance of directing group strategy in overcoming inherent regioselectivity issues.

Spectroscopic Characterization and Advanced Analytical Techniques for Research on 2 Bromo 5 Fluoro 4 Nitroaniline

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a non-destructive means to probe the molecular structure of 2-bromo-5-fluoro-4-nitroaniline by identifying its functional groups and the nature of their chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the spectrum is expected to be dominated by vibrations from the amino (-NH₂), nitro (-NO₂), and the substituted benzene (B151609) ring.

N-H Vibrations: The amino group typically exhibits symmetric and asymmetric stretching vibrations. In similar aniline (B41778) derivatives, these bands appear in the region of 3350-3480 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F and C-Br Vibrations: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, contributing to the fingerprint region of the spectrum.

Aromatic Ring Vibrations: C-H and C=C stretching vibrations from the benzene ring also produce characteristic signals.

Analysis of related compounds like 4-fluoroaniline (B128567) and p-nitroaniline through FT-IR helps in assigning these vibrational modes. researchgate.nettsijournals.comtsijournals.com For instance, studies on 4-fluoroaniline have recorded its FT-IR spectrum from 450 cm⁻¹ to 4000 cm⁻¹, providing a basis for understanding the influence of the fluorine substituent. tsijournals.comtsijournals.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds, making it particularly useful for analyzing the carbon skeleton of the aromatic ring. The combination of both techniques allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the aromatic protons and the amine protons give rise to distinct signals. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key signals: a doublet at δ 8.26 (J=8.0 Hz), a broad singlet at δ 7.07 (attributed to the two amine protons), and a doublet at δ 6.62 (J=9.6 Hz). chemicalbook.com A patent for the synthesis of this compound also reports ¹H NMR data, which is crucial for confirming the successful synthesis and structure of the final product. google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.26 | Doublet (d) | 8.0 | Aromatic H | chemicalbook.com |

| 7.07 | Broad Singlet (brs) | - | -NH₂ | chemicalbook.com |

| 6.62 | Doublet (d) | 9.6 | Aromatic H | chemicalbook.com |

This table is interactive. Click on headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, though the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it less sensitive than ¹H NMR. bhu.ac.in The chemical shifts are influenced by the electronegativity of the attached substituents (-Br, -F, -NO₂, -NH₂).

Expected chemical shift ranges for the carbon atoms in this compound are:

Aromatic Carbons: Generally appear in the range of 110-150 ppm. bhu.ac.in

Carbons bonded to Halogens/Nitrogen/Oxygen: The carbons directly attached to the bromine, fluorine, nitro, and amino groups will experience significant shifts. For example, carbons bonded to oxygen or halogens typically resonate in the 50-70 ppm range, but this can vary greatly in aromatic systems. bhu.ac.in

Detailed analysis of the ¹³C NMR spectrum, often run with proton decoupling to simplify the spectrum to single lines for each carbon, is essential for unambiguous structural confirmation.

Heteronuclear NMR (e.g., ¹⁹F NMR) for Fluorine-Containing Systems

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterizing this compound. nih.govhuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts, which makes it very sensitive to the local electronic environment. huji.ac.il This technique can confirm the presence and environment of the fluorine atom within the molecule. The coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can further help in assigning the structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 235.01 g/mol . nih.govsigmaaldrich.com

When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), MS becomes a highly selective and sensitive method (LC-MS/UPLC-MS) for analyzing complex mixtures and confirming the identity of synthesized compounds. mdpi.com In the context of this compound synthesis, LC-MS can be used to monitor the reaction progress, identify by-products, and confirm the mass of the final product. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used to further verify the structure by showing the loss of specific groups like -NO₂ or -Br.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its isolation. bldpharm.comambeed.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Purity assessment is critical, as impurities can affect the yield and outcome of subsequent synthetic steps. For instance, a purity of >98% is often required for pharmaceutical intermediates. Methods like reversed-phase HPLC (RP-HPLC) are commonly used, where a nonpolar stationary phase is used with a polar mobile phase. By developing a suitable gradient elution method, this compound can be separated from starting materials and any side products, allowing for accurate quantification of its purity. UPLC offers advantages over traditional HPLC by using smaller particle sizes in the column, which results in faster analysis times and higher resolution. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. This method is well-suited for nitroaniline derivatives, providing a balance between computational cost and accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties.

HOMO : Represents the ability to donate an electron. For 2-bromo-5-fluoro-4-nitroaniline, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, particularly the amino group and the aromatic ring.

LUMO : Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For nitroanilines, this transition corresponds to an intramolecular charge transfer (CT) from the amino group (donor) to the nitro group (acceptor). core.ac.uk This CT character is responsible for the distinct optical properties of these compounds. The presence of bromine and fluorine atoms would further modulate the energies of these orbitals and the size of the energy gap.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals).

For this compound, NBO analysis would quantify the "push-pull" effect. It would show significant delocalization of the nitrogen lone pair of the amino group into the π* antibonding orbitals of the benzene (B151609) ring. This electron density is then further withdrawn by the strongly electrophilic nitro group. The analysis calculates the stabilization energy (E(2)) associated with these donor-acceptor interactions, providing a quantitative measure of their strength. Studies on similar molecules confirm that these ICT interactions are fundamental to the stability and electronic properties of nitroanilines. redalyc.org NBO analysis also reveals the partial atomic charges, illustrating the electron-donating nature of the amino group (which becomes more positive) and the electron-withdrawing nature of the nitro group (whose oxygen and nitrogen atoms become more negative).

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (a "softer" molecule), indicating higher reactivity. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. The high value expected for this molecule is due to the strong nitro group. |

These descriptors collectively suggest that this compound is a reactive molecule, susceptible to electrophilic attack due to the activating amino group, but also possessing a strong electrophilic character due to the nitro group.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. The synthesis of this compound typically involves the nitration of a precursor like 2-bromo-5-fluoroaniline (B94856). google.com

A theoretical investigation of this reaction would involve mapping the potential energy surface for the electrophilic aromatic substitution. The key steps that can be modeled are:

Formation of the Electrophile : The reaction between a nitrating agent (e.g., nitric acid) and a catalyst (e.g., sulfuric acid) to form the highly reactive nitronium ion (NO₂⁺).

Formation of the Sigma (σ) Complex : The attack of the nitronium ion on the aromatic ring. Calculations would explore the regioselectivity of this attack. The electron-donating amino group is a powerful ortho-, para-director, while the halogens are weakly deactivating ortho-, para-directors. The calculations would determine the relative energies of the transition states for attack at the different available positions on the ring, explaining why the nitro group adds at the C4 position (para to the amino group).

Deprotonation : The loss of a proton from the σ-complex to restore aromaticity, yielding the final product.

By calculating the activation energies (the energy of the transition state relative to the reactants) for each step, computational models can predict the rate-determining step of the reaction and rationalize the observed product distribution. researchgate.net

Solvation Models and Their Impact on Molecular Conformation and Reactivity

The properties and reactivity of a polar molecule like this compound can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects.

There are two main types of solvation models:

Explicit Solvation : Individual solvent molecules are included in the calculation. This method is computationally intensive but can accurately model specific solute-solvent interactions, such as hydrogen bonding between the amino group and a protic solvent.

Implicit (Continuum) Solvation : The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute.

For this compound, a molecule with a large dipole moment due to its push-pull nature, solvation is critical. Theoretical studies on the simpler p-nitroaniline have shown that polar solvents cause a significant red-shift (bathochromic shift) in its UV-Vis absorption spectrum. nih.gov This solvatochromism occurs because the charge-transfer excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the electronic transition. researchgate.netpsu.edu Solvation models can predict these shifts and provide insight into how the solvent alters the molecule's geometry and electronic charge distribution, thereby affecting its reactivity in solution.

Applications of 2 Bromo 5 Fluoro 4 Nitroaniline in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of complex organic molecules, especially for the production of Active Pharmaceutical Ingredients (APIs). Its functional groups—amine, nitro, bromo, and fluoro—offer distinct reactivities that can be selectively addressed to build intricate molecular architectures. The presence of these groups allows for a variety of chemical modifications, such as reduction of the nitro group, substitution of the halogen atoms, and derivatization of the amino group.

One of the most notable applications of this compound is as a crucial intermediate in the synthesis of Tezacaftor. google.com Tezacaftor is a component of a combination therapy for treating cystic fibrosis. The synthesis of such complex pharmaceutical compounds requires high-purity starting materials and intermediates to ensure the efficacy and safety of the final drug product. Several patented synthetic routes have been developed to produce high-purity this compound, highlighting its industrial importance in the pharmaceutical sector. google.comgoogle.com These methods often focus on achieving high yields and purity (>98%) while avoiding hazardous reagents like sodium azide, which were used in earlier, less safe synthetic pathways. google.com

Synthesis of Complex Heterocyclic Ring Systems (e.g., Indoles)

The structure of this compound is well-suited for the construction of heterocyclic ring systems, which are core structures in many pharmaceuticals. A prime example is its use in the synthesis of substituted indoles. tsijournals.com The Leimgruber-Batcho indole (B1671886) synthesis, a popular method for creating indoles, can be adapted for this compound. tsijournals.com

A general synthetic strategy involves the reductive cyclization of a nitro-containing precursor. tsijournals.com For instance, a bromo-fluoro-nitro-substituted aniline (B41778) can be converted into an enamine, which then undergoes reductive cyclization using reagents like iron in acetic acid to form the indole ring. tsijournals.com This process allows for the creation of highly substituted indoles, such as 5-bromo-6-fluoroindoles, which are valuable scaffolds in medicinal chemistry. tsijournals.com The specific placement of the bromo and fluoro groups on the resulting indole is directed by their initial positions on the this compound precursor.

| Precursor/Intermediate | Reaction Type | Product Class | Key Reagents | Reference |

|---|---|---|---|---|

| Bromo-substituted nitrotoluene | Reductive Cyclization (Leimgruber-Batcho type) | Substituted Indoles (e.g., 5-bromo-6-fluoro indole) | DMF-DMA, Fe/AcOH | tsijournals.com |

| 2-Bromo-5-fluoroaniline (B94856) | Nitration | This compound | Nitrating reagent | google.com |

Role in the Derivatization of Biologically Active Scaffolds

The functional groups on this compound make it an excellent reagent for the derivatization of existing biologically active scaffolds. By introducing the bromo-fluoro-nitro-phenyl moiety, medicinal chemists can systematically modify a lead compound to explore its structure-activity relationship (SAR). The bromo and fluoro atoms can participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological target.

The typical reactions involved in this derivatization include:

Reduction: The nitro group is readily reduced to an amine using agents like tin chloride or catalytic hydrogenation. This new amino group can then be further functionalized.

Substitution: The halogen atoms, particularly the bromine, can be replaced via nucleophilic aromatic substitution reactions or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Oxidation: The primary amine can be oxidized to form nitroso or other derivatives if required.

These transformations enable the generation of a library of new compounds from a single bioactive scaffold, which is a crucial step in the drug discovery process. For example, its role as an intermediate for Tezacaftor is a direct application of its utility in building upon a core structure to achieve a desired therapeutic effect. google.com

Building Block for Functional Dyes and Pigments

While its primary application is in pharmaceuticals, this compound also serves as a building block in the synthesis of dyes and pigments. The vibrant colors associated with nitroaniline compounds, arising from the electronic push-pull system of the amino and nitro groups, make them suitable for creating chromophores. The presence of halogen substituents (bromine and fluorine) can further modulate the electronic properties and thus the color of the resulting dye. These halogens can also enhance the stability and fastness of the pigments in various industrial applications.

Intermediate in the Production of Agrochemicals and Specialty Chemicals

The versatile reactivity of this compound makes it a useful intermediate in the broader chemical industry, including the production of agrochemicals and other specialty chemicals. Many of the synthetic strategies used for pharmaceutical development, such as the construction of heterocyclic systems, are also relevant for creating new herbicides, fungicides, and insecticides. The unique substitution pattern of the aniline ring can be exploited to develop novel active ingredients for crop protection.

Exploration in Optoelectronic Materials and Devices

There is growing interest in using halogenated and nitro-substituted benzene (B151609) derivatives for applications in materials science, including fluorescent materials. While specific research focusing solely on this compound for optoelectronics is not widely documented, related compounds are being explored. For instance, a structural analog, 5-bromo-2-fluoro-4-nitroaniline, is noted for its potential use in developing fluorescent materials like asymmetric spirosilabifluorene derivatives. The strong dipole moment created by the electron-donating amino group and the electron-withdrawing nitro group, combined with the influence of the halogens, suggests that this compound could be a candidate for creating materials with interesting optical or electronic properties.

| Application Area | Specific Use | Key Features Utilized |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs like Tezacaftor; Synthesis of indoles | Multiple reactive sites (amino, nitro, halogens) for building complex molecules |

| Dyes & Pigments | Building block for functional dyes | Chromophoric properties of nitroaniline system; Halogens for stability |

| Agrochemicals | Intermediate for active ingredients | Versatility in synthesizing heterocyclic structures |

| Materials Science | Potential precursor for optoelectronic materials | Dipole moment and potential for fluorescence |

Exploration of Biological and Medicinal Chemistry Research on 2 Bromo 5 Fluoro 4 Nitroaniline

Molecular Mechanism of Action Studies

The biological activities of a compound are intrinsically linked to its molecular structure. The specific functional groups on 2-Bromo-5-fluoro-4-nitroaniline—the nitro group, halogen atoms, and the aniline (B41778) core—each contribute to its potential interactions with biological systems.

While direct and specific enzymatic inhibition studies for this compound are not extensively documented in public literature, the broader class of substituted anilines and nitroaromatic compounds are known to interact with various enzymes and cellular components. google.com Research on analogous structures suggests that compounds like this compound could act as inhibitors for specific enzymes involved in metabolic pathways. google.com For instance, derivatives of similar compounds have shown potential in kinase inhibition studies, which are critical targets in cancer therapy. nih.gov

The aniline scaffold itself can be a platform for designing molecules that interact with biological targets. The nature and position of substituents are critical in determining this toxicity and interaction, with electron-withdrawing groups, such as the nitro group present in this compound, generally increasing the potential for interaction and cellular effects. nih.gov These interactions can stem from the compound's ability to disturb the structure and function of mitochondrial membranes or to specifically inhibit respiratory functions. nih.gov

The nitroaromatic group is a key feature that can dictate the compound's mechanism of action. It is known that the nitro group can be biochemically reduced by enzymes, such as nitroreductases, to form highly reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. google.comgoogle.com This bioreduction is a central aspect of the mechanism of action for many nitroaromatic drugs. google.com

These reactive metabolites can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxicity. google.comnih.gov Furthermore, the reduction process can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress and can disrupt normal biochemical pathways, ultimately leading to cell death. google.commdpi.com This redox activity is a double-edged sword; it is the basis for the therapeutic effect of some antimicrobial and anticancer agents, but also a source of potential toxicity. google.commdpi.com The specific enzymes involved, such as flavoenzymes, can perform single- or two-electron reductions of the nitroaromatic compound, influencing the nature of the resulting cellular damage. chemicalbook.com

Table 1: Potential Biochemical Consequences of Nitro Group Reduction

| Reactive Intermediate | Potential Cellular Interaction | Consequence |

|---|---|---|

| Nitroso derivative | Covalent binding to macromolecules | Disruption of cellular function |

| Hydroxylamine derivative | Covalent binding to macromolecules | Disruption of cellular function |

The presence of both bromine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding, a significant non-covalent interaction in drug-target binding. google.com Halogen bonds occur between an electropositive region on the halogen atom (the σ-hole) and an electronegative site on a protein, such as the backbone carbonyl oxygen. lab-chemicals.com

Table 2: Properties of Halogen Atoms in this compound Relevant to Binding

| Halogen | Position on Ring | Potential Role in Binding |

|---|---|---|

| Bromine (Br) | 2 | Strong halogen bond donor, can enhance binding affinity. |

In Vitro and In Silico Studies of Potential Biological Activities

While primarily recognized as a synthetic intermediate, the structural features of this compound have led to considerations of its potential biological activities, particularly in the realm of oncology.

There is an indication that this compound has been considered in the context of antitumor drug development. google.comgoogle.com Its most significant role in this area is as a key starting material for the synthesis of Tezacaftor, a drug used to treat cystic fibrosis, not cancer. chemicalbook.comnih.gov However, a Chinese patent describes the compound itself as an antitumor drug, though this may be a functional classification based on its potential rather than a proven application. google.com

Research into analogous compounds provides a basis for this potential. For example, the fluorinated benzothiazole (B30560) 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated antitumor activity through biotransformation by CYP1A1 enzymes into species that damage DNA in cancer cells. nih.gov This highlights how the aniline scaffold can be a component of effective antitumor agents. Furthermore, derivatives of this compound are being explored for their promise in kinase inhibition, a major area of anticancer drug discovery. These studies suggest that while this compound is mainly an intermediate, its core structure is relevant to the development of new antitumor candidates.

Substituted anilines and nitroaromatic compounds are sometimes used as biochemical probes to investigate enzyme mechanisms. google.com The compound's reactivity, particularly the reduction of the nitro group and the potential for the displacement of its halogen substituents, can be monitored to understand enzymatic processes. google.com For instance, studying the metabolism of substituted anilines helps to elucidate the function and specificity of enzymes like cytochrome P450.

The distinct spectroscopic signature of the nitro group can also be useful in tracking the binding and transformation of the compound within an enzyme's active site. While there are no specific published studies detailing the use of this compound as a biochemical probe, its chemical properties make it a plausible candidate for such applications in studying enzymes like nitroreductases or dehalogenases.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

A comprehensive review of current research indicates a lack of specific studies focused on the structure-activity relationships of this compound derivatives. General principles of medicinal chemistry suggest that the biological activity of substituted anilines and nitroaromatic compounds can be significantly influenced by the nature and position of their substituents. For instance, the presence of electron-withdrawing groups, such as the nitro group in the parent compound, is known to affect the molecule's electronic properties and potential interactions with biological targets.

In broader studies of substituted anilines, the type and placement of substituents are critical in determining their biological effects. Research on various substituted anilines has shown that electron-withdrawing groups can, in some contexts, enhance certain biological activities. nih.gov The hydrogen-bonding capacity of the amino group is also a key determinant of interaction with biological macromolecules. nih.gov

For nitroaromatic compounds, the nitro group can act as a pharmacophore, influencing the molecule's interaction with enzymes and receptors. nih.gov Its electron-withdrawing nature can modify the polarity and electronic distribution of the entire molecule. nih.gov Furthermore, the presence of halogens like bromine and fluorine can impact properties such as lipophilicity and metabolic stability, which are crucial for a compound's pharmacokinetic profile.

Although one patent mentions that this compound itself may have antitumor properties, this claim is not substantiated with detailed SAR studies of its derivatives in the available literature. The primary focus of existing patents is on optimizing the synthesis of this compound as an intermediate for other active pharmaceutical ingredients. google.com

Without dedicated research on the synthesis and biological evaluation of a series of this compound analogs, it is not possible to construct detailed data tables or provide in-depth research findings on their structure-activity relationships as requested. The scientific community has yet to publish systematic studies that would elucidate how modifying the bromine, fluorine, nitro, and amino groups on the aniline ring affects its biological profile.

Future Research Directions and Challenges

Development of More Sustainable and Economically Viable Synthetic Routes

A primary challenge in the synthesis of 2-Bromo-5-fluoro-4-nitroaniline lies in developing methods that are both environmentally friendly and cost-effective. Early synthetic routes often faced issues with expensive starting materials, modest yields, and the generation of difficult-to-separate impurities. For instance, a previously described method starting from 3-fluoro-4-nitroaniline (B181641) and using N-bromosuccinimide resulted in only a 50% yield and introduced impurities that complicated purification, making it unsuitable for industrial application. google.com

Another approach involved using 3-fluoro-4-nitrobenzoic acid and sodium azide, the latter of which is highly toxic, posing significant safety risks and increasing production costs. google.com

Current research has made strides in overcoming these issues. One patented method involves the nitration of 2-bromo-5-fluoroaniline (B94856). google.com To improve yield and purity, this process can be refined by first protecting the amino group, followed by nitration and subsequent deprotection. google.com For example, protecting 2-bromo-5-fluoroaniline with acetic anhydride, followed by nitration with concentrated nitric acid and hydrolysis with potassium carbonate, has been shown to produce the final compound with high purity (99.7%) and yield (96.2%). google.com

An alternative industrial process has been developed that avoids highly toxic reagents. google.com This multi-step synthesis includes iron-mediated reduction, acetylation, nitration with fuming nitric acid, and hydrolysis, achieving a purity of over 98%. google.com

Future research will likely focus on:

Green Chemistry Principles: Investigating catalytic systems that minimize waste, such as using recyclable catalysts for hydrogenation or bromination steps. google.com

Alternative Reagents: Replacing hazardous reagents like fuming nitric acid and toxic intermediates with safer alternatives. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product.

Cost-Effective Starting Materials: Exploring synthetic routes that begin with more readily available and less expensive precursors than those used in earlier methods. google.com

| Starting Material | Key Reagents | Reported Yield/Purity | Challenges/Advantages | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitroaniline | N-bromosuccinimide | 50% Yield | Expensive starting material, low yield, purification difficulties. | google.com |

| 3-Fluoro-4-nitrobenzoic acid | Sodium Azide | Not specified | Uses highly toxic reagent, high cost, poor safety. | google.com |

| 2-Bromo-5-fluoroaniline | Acetic anhydride, Conc. HNO₃, K₂CO₃ | 96.2% Yield, 99.7% Purity | High yield and purity, avoids highly toxic reagents. | google.com |

| (Implied from process) | Iron powder, Acetic anhydride, Fuming HNO₃, HCl | >98% Purity | Suitable for industrial scale-up, avoids sodium azide. | google.com |

Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Understanding

While standard analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm the identity and purity of this compound, a deeper mechanistic understanding requires more advanced characterization. google.combldpharm.com Future research should leverage sophisticated spectroscopic methods and computational modeling to elucidate the molecule's electronic structure and reactivity.

For structurally similar compounds like 2-Bromo-4-nitroaniline, X-ray crystallography has been used to determine molecular geometry, including the planarity of the molecule and the formation of intramolecular hydrogen bonds (e.g., N—H⋯Br). nih.govresearchgate.net Such studies reveal that intermolecular hydrogen bonds are crucial for stabilizing the crystal structure. nih.govresearchgate.net

Future research directions in this area could include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure for this compound to precisely map its three-dimensional geometry and intermolecular interactions.

Computational Chemistry: Employing Density Functional Theory (DFT) and other quantum chemical methods to model its molecular orbitals, predict spectroscopic signatures (NMR, IR, UV-Vis), and calculate properties like dipole moment and electrostatic potential. These models can provide insights into how the substituents (Br, F, NO₂) influence the molecule's reactivity in electrophilic aromatic substitution reactions.

Advanced NMR Spectroscopy: Using two-dimensional NMR techniques to further confirm structural assignments and study dynamic processes.

In-situ Reaction Monitoring: Applying techniques like Raman or IR spectroscopy to monitor reaction progress in real-time, providing valuable data for mechanistic and kinetic studies.

Rational Design and Targeted Synthesis of Novel Derivatives with Enhanced Properties

This compound is a valuable building block primarily due to its array of functional groups that can be selectively modified. The amino group can undergo acylation or diazotization, the nitro group can be reduced to an amine, and the halogen atoms can potentially be replaced via nucleophilic substitution reactions. google.com This chemical versatility is key to its role as an intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). google.com

The challenge and opportunity for future research lie in the rational design of new derivatives with tailored properties. By strategically modifying the parent structure, it is possible to create new compounds with enhanced biological activity, improved physicochemical properties, or novel material characteristics.

Key areas for future exploration include:

Pharmaceutical Applications: Systematically creating analogues to explore structure-activity relationships (SAR) for new therapeutic agents. Given its use as a precursor for drugs like Tezacaftor, which treats cystic fibrosis, derivatives could be designed to target other enzymes or receptors. google.com

Agrochemicals: Developing new pesticides or herbicides by introducing toxophoric groups, leveraging the known biological activity of other nitroaniline compounds.

Materials Science: Synthesizing derivatives for use as dyes, pigments, or fluorescent materials. The specific substitution pattern on the aniline (B41778) ring can be tuned to achieve desired optical properties.

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary application of this compound is in pharmaceutical synthesis, its unique electronic and structural features suggest potential in other fields. The electron-withdrawing nitro group and halogen substituents create a chemical environment that could be exploited in various interdisciplinary areas.

Future research should aim to explore these untapped applications:

Organic Electronics: Similar fluorinated nitroaromatics are used in the synthesis of materials for organic semiconductors. ossila.com Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Chemical Sensing: The compound's reactive sites could be functionalized to create chemosensors. For example, the amino group could be modified to selectively bind to specific metal ions or anions, leading to a measurable change in fluorescence or color.

Nonlinear Optics (NLO): Aromatic molecules with strong electron donor (amino) and acceptor (nitro) groups often exhibit NLO properties, which are useful in laser technology and telecommunications. Research could focus on synthesizing derivatives and measuring their NLO response.

Addressing Scalability and Process Intensification in Industrial Research

Transitioning a synthetic route from the laboratory to an industrial scale presents significant challenges related to safety, cost, efficiency, and consistency. For this compound, methods have been developed that are explicitly described as suitable for industrial scale-up. google.com One such process involves a four-step sequence that yields a high-purity product without the use of exceptionally toxic intermediates. google.com

However, continuous improvement is a goal in industrial chemistry. Future research should focus on process intensification, which aims to make chemical manufacturing smaller, safer, and more efficient.

Key areas for investigation include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better temperature control, improved safety (especially for exothermic nitration reactions), and higher throughput. This approach allows for precise control over reaction conditions, potentially leading to higher yields and purity.

Automated Process Control: Implementing automated systems to monitor reaction parameters (temperature, pH, concentration) in real-time can ensure consistent product quality and optimize reagent consumption.

Downstream Processing: Developing more efficient methods for purification and isolation. This could involve exploring advanced crystallization techniques or chromatography methods that reduce solvent use and energy consumption.

Waste Stream Management: Designing processes that minimize or valorize waste streams, contributing to a more sustainable and circular economy.

常见问题

Basic: What is the synthetic route for 2-bromo-5-fluoro-4-nitroaniline, and how does substituent positioning affect its reactivity?

This compound is typically synthesized via nitration of bromo-fluoroaniline precursors. For example, nitrating 2-bromo-5-fluoroaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the para position relative to the amine . The bromine and fluorine substituents influence regioselectivity: bromine acts as a meta-director, while fluorine (an ortho/para-director) competes, requiring careful optimization of reaction conditions to minimize by-products . Purity is confirmed via HPLC (≥98%) and NMR to validate substituent positions .

Basic: How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and light. Store at 0–6°C in amber glass under inert gas (e.g., N₂). Moisture content should be ≤0.5% to prevent decomposition. Use gloveboxes for weighing and prioritize fume hoods during synthesis due to potential nitro-group toxicity. Safety protocols align with SDS guidelines for aromatic amines, including PPE (gloves, goggles) and emergency neutralization procedures for spills .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity conflicts arise from competing directing effects of Br (meta) and F (ortho/para). To favor 4-nitro substitution: